(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
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Description
(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H10BrN3O2S and its molecular weight is 376.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing a range of compounds incorporating elements of the (E)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide structure. These methods often involve the use of thiosemicarbazide derivatives as precursors for synthesizing target heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole ring systems (Elmagd et al., 2017). Such synthetic pathways are crucial for exploring the biological and physical properties of these compounds.
Antimicrobial and Enzyme Inhibition Studies
Compounds structurally related to (E)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been evaluated for their antimicrobial activities. For instance, some derivatives have shown significant antibacterial activity against various strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Kaneria et al., 2016). Additionally, enzyme inhibition studies have revealed the potential of these derivatives in targeting specific biochemical pathways, offering insights into their therapeutic applications (Abbasi et al., 2013).
Applications in Material Science
The structural features of (E)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide and its analogs have also been explored for applications in material science. For example, the introduction of oxadiazole and thiophene units into polymers and ligands has been studied for improving luminescent properties and creating novel fluorescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and as chelating agents (Mikhailov et al., 2018).
Anticancer Activity
Some derivatives of (E)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, suggesting their potential as leads for developing new anticancer drugs (Ravinaik et al., 2021).
Properties
IUPAC Name |
(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S/c16-11-5-3-10(4-6-11)14-18-19-15(21-14)17-13(20)8-7-12-2-1-9-22-12/h1-9H,(H,17,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRZEFPSXOJMCD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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